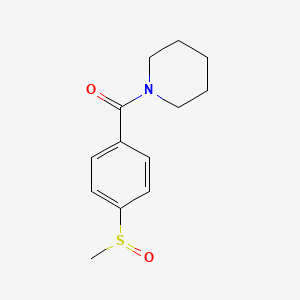
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone, also known as CPP, is a synthetic compound that belongs to the class of piperidine derivatives. CPP has gained attention in the scientific community due to its potential application in various fields of research.
Wirkmechanismus
The exact mechanism of action of Cyclopentyl-(4-phenylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone may modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. In addition, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone is also stable and can be stored for long periods without degradation. However, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has some limitations for use in lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has a low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on Cyclopentyl-(4-phenylpiperidin-1-yl)methanone. One potential application is in the treatment of chronic pain. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been shown to be effective in animal models of neuropathic pain, and further studies are needed to determine its potential as a pain medication in humans. Another potential application is in the treatment of drug addiction and withdrawal symptoms. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for addiction in humans. Finally, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone may have potential as a neuroprotective agent. Its ability to increase BDNF levels suggests that it may have a protective effect on neurons, and further studies are needed to explore this potential application.
Conclusion:
In conclusion, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. It has been shown to exhibit analgesic, anti-inflammatory, and antidepressant properties, and may have potential as a treatment for chronic pain, drug addiction, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of Cyclopentyl-(4-phenylpiperidin-1-yl)methanone and to explore its potential applications.
Synthesemethoden
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of cyclopentanone with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone, is obtained by the reaction of the intermediate with benzyl chloride.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential application in various fields of research. It has been shown to exhibit analgesic, anti-inflammatory, and antidepressant properties. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
cyclopentyl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(16-8-4-5-9-16)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSXKBMXTSRFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)




![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)



